DZNep

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

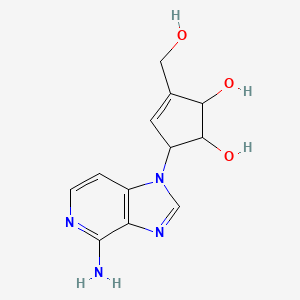

5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKHWTRUYNAGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Epigenetic Modulator DZNep: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 3-Deazaneplanocin A (DZNep), a potent epigenetic modulator with significant implications for cancer therapy and other research fields. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and cellular effects.

Core Mechanism of Action

3-Deazaneplanocin A (this compound) is a carbocyclic analog of adenosine that functions as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2][3][4] Its mechanism is not a direct inhibition of a specific methyltransferase, but rather a global disruption of cellular methylation processes.

The canonical pathway of this compound action is as follows:

-

Inhibition of SAH Hydrolase: this compound is a competitive inhibitor of S-adenosylhomocysteine hydrolase, the enzyme responsible for the hydrolysis of SAH into adenosine and homocysteine.[1][4] This inhibition is highly potent, with a reported inhibition constant (Ki) of 50 pM.

-

Accumulation of SAH: The enzymatic blockade by this compound leads to a cellular accumulation of S-adenosylhomocysteine (SAH).[3][4]

-

Competitive Inhibition of Methyltransferases: SAH is a known product and feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The elevated intracellular concentration of SAH acts as a competitive inhibitor for these enzymes, displacing the methyl donor SAM and thereby impeding cellular methylation reactions.[1][4]

-

Downregulation of Histone Methylation: A primary consequence of this global methyltransferase inhibition is the reduction of histone methylation marks. Notably, this compound treatment leads to a significant decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark catalyzed by EZH2 (Enhancer of zeste homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][3] This occurs through the proteasomal degradation of the EZH2 protein.[3] this compound's effects are not limited to H3K27me3; it is considered a global histone methylation inhibitor, also affecting other marks such as H4K20me3 and H3K9me3 through inhibition of other methyltransferases like SETDB1.[2]

Cellular Consequences of this compound Treatment

The epigenetic alterations induced by this compound trigger significant cellular responses, particularly in cancer cells which often exhibit a dependency on specific histone methylation patterns for their survival and proliferation.

-

Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death in a variety of cancer cell lines. This is often characterized by an increase in the sub-G1 cell population, cleavage of poly(ADP-ribose) polymerase (PARP), and positive staining for apoptosis markers like Annexin V. The apoptotic effect is concentration- and time-dependent.

-

Cell Cycle Arrest: In some cell types, this compound can cause cell cycle arrest, frequently at the G0/G1 phase. This prevents cells from entering the S phase and replicating their DNA, thus halting proliferation.

-

Inhibition of Cell Migration: this compound has also been demonstrated to reduce the migratory capacity of cancer cells, a critical factor in metastasis.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of this compound.

| Parameter | Value | Target Organism/System |

| Ki for SAH Hydrolase | 50 pM | Purified Enzyme |

Table 1: Inhibitory constant of this compound for its primary target, S-adenosylhomocysteine hydrolase.

| Cell Line | Cancer Type | IC50 (µM) |

| MIA-PaCa-2 | Pancreatic Carcinoma | 1.0 ± 0.3 |

| LPc006 | Pancreatic Carcinoma | 0.10 ± 0.03 |

| NSCLC Lines | Non-Small Cell Lung Carcinoma | 0.08 - 0.24 |

Table 2: IC50 values for this compound-mediated inhibition of cell proliferation in various human cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for EZH2 and H3K27me3

This protocol is used to determine the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5 µM to 10 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the distribution of cells in different phases of the cell cycle following this compound treatment.

-

Cell Culture and Treatment: Seed cells and treat with this compound or vehicle control as described above.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound exerts its potent anti-proliferative and pro-apoptotic effects through a multi-step mechanism initiated by the inhibition of SAH hydrolase. This leads to a global disruption of cellular methylation, most notably the reduction of the repressive H3K27me3 mark via EZH2 degradation. The comprehensive experimental approaches outlined in this guide provide a robust framework for investigating the nuanced effects of this compound and other epigenetic modulators in various biological contexts. This understanding is critical for the continued development of targeted epigenetic therapies.

References

DZNep: A Global Histone Methylation Inhibitor - A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine that has garnered significant attention in the field of epigenetics for its potent ability to inhibit histone methylation.[1][2] Initially identified as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, this compound's mechanism of action leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH), a product and competitive inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3] This accumulation of SAH results in the indirect but potent inhibition of a broad range of histone methyltransferases (HMTs), making this compound a global inhibitor of histone methylation.[4]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on various histone methylation marks, and its effects on cellular processes. Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this compound as a tool to investigate the roles of histone methylation in health and disease.

Mechanism of Action

This compound's primary target is S-adenosylhomocysteine hydrolase (SAHH). By inhibiting SAHH, this compound prevents the hydrolysis of SAH to adenosine and homocysteine. The resulting accumulation of SAH acts as a potent feedback inhibitor of SAM-dependent methyltransferases, including histone methyltransferases. This leads to a global reduction in histone methylation.[3] One of the most well-documented downstream effects of this compound is the depletion of the EZH2 protein, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and a subsequent reduction in its associated histone mark, H3K27me3.[2][5] However, its activity is not limited to PRC2, as it affects a wide array of histone methylation states.[3]

Quantitative Data

Effects on Histone Methylation

This compound treatment leads to a global reduction in both repressive and active histone methylation marks. The table below summarizes the histone marks reported to be affected by this compound.

| Histone Mark | Type | Effect of this compound | Cell Line(s) | Reference |

| H3K27me3 | Repressive | Decrease | Chondrosarcoma, various cancer cells | [3][5] |

| H4K20me3 | Repressive | Decrease | Chondrosarcoma | [3] |

| H3K9me3 | Repressive | Decrease | Not specified | [3] |

| H3K36me3 | Varies | Decrease | Chondrosarcoma | [3] |

| H3K79me3 | Active | Decrease | Chondrosarcoma | [3] |

| H3K4me3 | Active | Decrease | Not specified | [3] |

Cytotoxicity (IC50 Values)

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell type and the duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Duration | Reference |

| BRCA1-deficient mammary tumor cells | Breast Cancer | ~0.1 | Not specified | [6] |

| BRCA1-reconstituted mammary tumor cells | Breast Cancer | >1 | Not specified | [6] |

Cellular Effects of this compound

Treatment with this compound induces a range of cellular responses, primarily in cancer cells, including:

-

Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including chondrosarcoma, MCF-7 (breast cancer), and HCT116 (colon cancer).[2][7] This is often evidenced by an increase in the sub-G1 population in cell cycle analysis, PARP cleavage, and expression of apoptosis markers like Apo2.7.[5][7]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, most commonly in the G1 phase.[8]

-

Inhibition of Cell Migration: this compound has been demonstrated to reduce the migratory capacity of cancer cells.[2][5]

-

Selective Cytotoxicity: Notably, this compound exhibits preferential cytotoxicity towards cancer cells while having minimal effects on normal cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from multiple sources.

Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to assess its effects on histone methylation, cell viability, cell cycle, and apoptosis.

Materials:

-

Cancer cell line of interest (e.g., chondrosarcoma cell lines SW1353 or JJ012)

-

Complete cell culture medium (specific to the cell line)

-

This compound (stock solution typically prepared in DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates or flasks

Procedure:

-

Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.

-

Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the this compound-treated samples.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. Typical concentrations range from 0.3 µM to 5 µM.[3][7]

-

Incubate the cells for the desired period (e.g., 48 to 72 hours), depending on the specific assay.[3][7]

-

Following incubation, harvest the cells for downstream analysis. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.

Western Blot Analysis of Histone Methylation

Objective: To determine the effect of this compound on the levels of specific histone methylation marks.

Materials:

-

This compound-treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific histone marks (e.g., anti-H3K27me3, anti-H4K20me3, anti-H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K27me3) overnight at 4°C. A primary antibody against a total histone (e.g., anti-H3) should be used as a loading control.[3]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of the histone mark to the total histone loading control.[3]

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

This compound-treated and control cells

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[5]

Apoptosis Assay

Objective: To quantify the extent of apoptosis induced by this compound.

Methods:

-

PARP Cleavage by Western Blot: Follow the western blot protocol described above, using a primary antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment is indicative of apoptosis.[5]

-

Apo2.7 Staining by Flow Cytometry:

-

Harvest this compound-treated and control cells.

-

Stain the cells with a phycoerythrin (PE)-conjugated Apo2.7 antibody according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to determine the percentage of Apo2.7 positive (apoptotic) cells.[5]

-

Conclusion

This compound serves as a powerful pharmacological tool for investigating the functional roles of histone methylation in a wide range of biological processes. Its ability to globally inhibit histone methylation provides a unique approach to understanding the epigenetic regulation of gene expression, cell fate decisions, and the pathogenesis of diseases such as cancer. This technical guide offers a foundational understanding of this compound and provides detailed protocols to facilitate its use in research settings. As with any global inhibitor, it is crucial to consider potential off-target effects and to interpret data within the context of its broad mechanism of action. Future research will likely focus on more specific inhibitors of histone methyltransferases, but this compound remains an invaluable compound for elucidating the fundamental importance of the histone code.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Deazaneplanocin A (this compound), an inhibitor of the histone methyltransferase EZH2, induces apoptosis and reduces cell migration in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Deazaneplanocin A (DZNep) in Epigenetic Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic reprogramming is a dynamic process involving the modulation of heritable changes in gene expression that do not alter the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, are crucial in development, disease, and cellular differentiation. 3-Deazaneplanocin A (DZNep), a carbocyclic analog of adenosine, has emerged as a potent small molecule inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH. This accumulation competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). By disrupting the methylation of histone H3 at lysine 27 (H3K27), this compound triggers significant changes in chromatin structure and gene expression, positioning it as a valuable tool for studying and inducing epigenetic reprogramming. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on histone and DNA methylation, and its applications in cancer therapy and stem cell biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of epigenetic modulation.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine, a necessary step in the recycling of SAH and the maintenance of the cellular methylation potential. Inhibition of SAH hydrolase by this compound leads to the accumulation of SAH, which in turn acts as a potent product inhibitor of SAM-dependent methyltransferases.

One of the most well-characterized targets of this indirect inhibition is EZH2, the catalytic subunit of the PRC2 complex. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. By reducing H3K27me3 levels, this compound can lead to the reactivation of silenced genes.[1] While this compound is widely recognized for its effect on EZH2 and H3K27me3, it is important to note that it can also impact other histone methyltransferases, leading to a more global alteration of the histone methylation landscape.[2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cancer cell lines, including its inhibitory concentrations and its impact on histone methylation levels.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3][4] |

| H1299 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3][4] |

| PC-9 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3][4] |

| H460 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3][4] |

| SW1353 | Chondrosarcoma | ~5 (for viability reduction) | [2] |

| JJ012 | Chondrosarcoma | ~0.3 (for viability reduction) | [2] |

Table 2: this compound-Induced Reduction of Histone Methylation in Chondrosarcoma Cell Lines (SW1353 and JJ012)

| Histone Mark | Treatment | Percentage Reduction | Reference |

| H3K27me3 | 1 µM this compound for 72h | Significant reduction observed (quantification not specified) | [1] |

| H3K36me3 | 0.3 µM and 1 µM this compound for 48h | Dose-dependent strong reduction | [2] |

| H4K20me3 | 0.3 µM and 1 µM this compound for 48h | Dose-dependent strong reduction | [2] |

| H3K79me3 | 0.3 µM and 1 µM this compound for 48h | Decreased in JJ012 cell line | [2] |

| H3K4me3 | 0.3 µM and 1 µM this compound for 48h | Decreased in JJ012 cell line | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on epigenetic reprogramming.

Cell Culture and this compound Treatment

Protocol:

-

Cell Culture: Culture chondrosarcoma cell lines (e.g., SW1353, JJ012) or non-small cell lung cancer cell lines (e.g., A549, H1299) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for logarithmic growth during the treatment period.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.3 µM, 1 µM, 5 µM).

-

Treatment: Replace the culture medium with the this compound-containing medium. For control samples, use medium with an equivalent concentration of DMSO.

-

Incubation: Incubate the cells for the desired duration (e.g., 48 hours, 72 hours).

-

Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization for downstream applications.

Western Blot Analysis for Histone Modifications

Protocol:

-

Cell Lysis: Lyse the harvested cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K27me3, anti-H3K36me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP)

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the pre-cleared chromatin with an antibody specific for the protein of interest (e.g., EZH2, H3K27me3) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) with primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Applications in Epigenetic Reprogramming

Cancer Therapy

This compound has shown significant anti-tumor activity in a variety of cancers, including non-small cell lung cancer and chondrosarcoma.[1][3][4] By reactivating tumor suppressor genes silenced by aberrant H3K27me3, this compound can induce apoptosis, inhibit cell proliferation, and reduce cell migration.[1] Furthermore, this compound can sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential in combination therapies.[2]

Stem Cell Biology and Reprogramming

The ability of this compound to modulate the epigenetic landscape makes it a valuable tool in stem cell research. It can facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by helping to erase the epigenetic memory of the original cell type. By promoting a more open chromatin state, this compound can enhance the efficiency of reprogramming protocols.

Conclusion

3-Deazaneplanocin A is a powerful tool for inducing epigenetic reprogramming through its inhibition of SAH hydrolase and subsequent global effects on histone methylation. Its ability to deplete H3K27me3 levels and reactivate silenced genes has significant implications for both cancer therapy and regenerative medicine. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of epigenetic modulation. Further investigation into the precise molecular consequences of this compound treatment and the development of more specific EZH2 inhibitors will continue to advance this exciting field.

References

- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (this compound) and Cisplatin after this compound Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

3-Deazaneplanocin A: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deazaneplanocin A (DZNep) is a carbocyclic adenosine analog that has garnered significant attention in the fields of epigenetics and oncology. Initially identified as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, it indirectly inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, with a pronounced effect on the Polycomb Repressive Complex 2 (PRC2) component, Enhancer of Zeste Homolog 2 (EZH2). This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.

Discovery and Chemical Properties

3-Deazaneplanocin A was originally synthesized as an analog of neplanocin A and was identified for its potent antiviral activities.[1] Its discovery as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase highlighted its potential to modulate cellular methylation processes.[2] This inhibition leads to the intracellular accumulation of SAH, a product and competitive inhibitor of SAM-dependent methyltransferases.[3]

Chemical Synthesis

The chemical synthesis of 3-Deazaneplanocin A has been described in the literature. One synthetic route involves the coupling of a protected 3-deazaadenine derivative with a suitably functionalized cyclopentene intermediate.[4] The key steps typically include the formation of the carbocyclic core, introduction of the nucleobase, and subsequent deprotection to yield the final product.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄N₄O₃ | [5] |

| Molecular Weight | 262.26 g/mol | [5] |

| CAS Number | 102052-95-9 | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water | [6][7] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of SAH hydrolase.[2] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine, a key step in the methionine cycle. Inhibition of SAH hydrolase leads to the accumulation of intracellular SAH.[3] Elevated SAH levels, in turn, competitively inhibit SAM-dependent methyltransferases, as SAH is a product inhibitor of these enzymes.

One of the most significantly affected methyltransferases is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6] PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][8] By indirectly inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels, resulting in the reactivation of silenced genes, including tumor suppressor genes.[9][10]

Figure 1: Mechanism of action of 3-Deazaneplanocin A (this compound).

Quantitative Biological Data

This compound exhibits potent activity against various cancer cell lines. The following tables summarize key quantitative data for its inhibitory effects.

Inhibitory Potency (Ki)

| Target | Ki Value | Cell-free/Cell-based | Reference |

| S-adenosylhomocysteine Hydrolase | ~50 pM | Cell-free | [3] |

Half-maximal Inhibitory Concentration (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [6][7] |

| LPc006 | Pancreatic Cancer | 0.1 ± 0.03 | [6][7] |

| NSCLC cell lines (range) | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [6][7] |

| HL-60 | Acute Myeloid Leukemia | ~1.0 (for apoptosis induction) | [11] |

| OCI-AML3 | Acute Myeloid Leukemia | ~1.0 (for apoptosis induction) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Deazaneplanocin A (this compound)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for a cell viability (MTT) assay.

Western Blotting for Histone Modifications

This protocol is for assessing the effect of this compound on H3K27me3 levels.

Materials:

-

Cells treated with this compound

-

Histone extraction buffer

-

SDS-PAGE gels (15%)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Harvest the cells and perform histone extraction using an acid extraction protocol.[2]

-

Quantify the protein concentration of the histone extracts.

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Signaling Pathway Visualization

The following diagram illustrates the PRC2 signaling pathway and the point of intervention by this compound.

Figure 3: The PRC2 signaling pathway and this compound's point of intervention.

Conclusion

3-Deazaneplanocin A is a valuable research tool for studying the role of histone methylation and the PRC2 complex in various biological processes, including cancer and development. Its well-defined mechanism of action and potent biological activity make it a cornerstone compound in the field of epigenetics. The experimental protocols and data provided in this guide serve as a resource for researchers utilizing this compound in their studies. Further research into the development of more specific EZH2 inhibitors has been spurred by the foundational work done with this compound.

References

- 1. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Deazaneplanocin A - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docs.abcam.com [docs.abcam.com]

DZNep's Impact on Gene Silencing and Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deazaneplanocin A (DZNep) is a potent, cell-permeable small molecule that has garnered significant attention in the field of epigenetics for its ability to reverse gene silencing. Initially identified for its antiviral properties, this compound's anticancer activities have become a major focus of research. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene expression, and detailed protocols for its use in experimental settings. This compound functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH. This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). The resulting reduction in the repressive histone H3 lysine 27 trimethylation (H3K27me3) mark leads to the reactivation of silenced genes, including tumor suppressor genes. This guide summarizes the current understanding of this compound's biological effects, provides quantitative data on its activity, and offers detailed experimental methodologies to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound's primary mechanism of action is the indirect inhibition of histone methyltransferases. It achieves this by targeting S-adenosyl-L-homocysteine hydrolase (SAHH), a crucial enzyme in the methionine cycle.

-

Inhibition of SAH Hydrolase: this compound acts as a potent inhibitor of SAHH.[1][2][3][4]

-

Accumulation of SAH: The inhibition of SAHH leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH).[2][3][5]

-

Inhibition of Methyltransferases: SAH is a product and a competitive inhibitor of SAM-dependent methyltransferases. Its accumulation leads to a feedback inhibition of these enzymes, including histone methyltransferases like EZH2.[2][6]

-

Reduction of H3K27me3: EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2), is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[3][5] this compound-mediated inhibition of EZH2 leads to a global reduction in H3K27me3 levels.[1][5][6]

-

Gene Reactivation: The decrease in the repressive H3K27me3 mark at gene promoters leads to the reactivation of previously silenced genes.[7][8] This includes the re-expression of tumor suppressor genes, which can contribute to the anti-cancer effects of this compound.

While this compound's effect on EZH2 is a major contributor to its activity, it is important to note that it can act as a global inhibitor of histone methylation, affecting other histone marks as well.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (this compound) and Cisplatin after this compound Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epigenie.com [epigenie.com]

The Epigenetic Modifier DZNep: A Technical Guide to its Mechanism and Enzymatic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deazaneplanocin A (DZNep) is a potent carbocyclic adenosine analog that has garnered significant interest in the scientific community for its anticancer and antiviral properties.[1] Initially identified as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, its mechanism of action extends to the global inhibition of histone methylation, with a pronounced effect on the Polycomb Repressive Complex 2 (PRC2) subunit, Enhancer of Zeste Homolog 2 (EZH2).[1][2] This technical guide provides an in-depth exploration of the enzymatic pathway affected by this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

The Core Enzymatic Pathway: Inhibition of SAH Hydrolase

The primary molecular target of this compound is S-adenosyl-L-homocysteine hydrolase (SAHH), a crucial enzyme in the methionine cycle. SAHH is responsible for the reversible hydrolysis of SAH into adenosine and homocysteine.[3][4] SAH is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions. By inhibiting SAHH, this compound leads to the intracellular accumulation of SAH.[5]

Accumulated SAH acts as a potent product inhibitor of SAM-dependent methyltransferases, including histone methyltransferases (HMTs).[2] This indirect inhibition mechanism is the cornerstone of this compound's biological activity. One of the most significantly affected HMTs is EZH2, the catalytic subunit of the PRC2 complex.[6][7] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[5][6] The inhibition of EZH2 activity leads to a reduction in global H3K27me3 levels, resulting in the derepression of PRC2 target genes, many of which are involved in cell cycle control and apoptosis.[5][7]

While the effect on EZH2 is prominent, it is important to note that this compound is a global histone methylation inhibitor, affecting other histone methylation marks as well, albeit to varying degrees.[2][8]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data on the biological effects of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 0.24 | [7] |

| H1299 | Non-small cell lung cancer | 0.08 | [7] |

| PC9 | Non-small cell lung cancer | 0.15 | [7] |

| H460 | Non-small cell lung cancer | 0.12 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | ~0.5-1 | |

| HL-60 | Acute Myeloid Leukemia | >1 | |

| MOLM-14 | Acute Myeloid Leukemia | <0.5 | [9] |

| THP-1 | Acute Myeloid Leukemia | >5 | [9] |

| KG-1 | Acute Myeloid Leukemia | >5 | [9] |

Table 2: Effect of this compound on Histone Methylation

| Cell Line | This compound Concentration (µM) | Treatment Duration | Histone Mark | Change | Reference |

| Chondrosarcoma (CH2879, SW1353) | 1 | 72h | H3K27me3 | Decreased | [6] |

| Non-small cell lung cancer (A549, H1299, PC9, H460) | 0.05-1 | 72h | H3K27me3 | Decreased | [7] |

| MCF7 (Breast Cancer) | 5 | 72h | H3K27me3 | Decreased | [10] |

| MCF7 (Breast Cancer) | 5 | 72h | H4K20me3 | Decreased | [10] |

| MCF7 (Breast Cancer) | 5 | 72h | H3K9me3 | No change | [10] |

| MCF7 (Breast Cancer) | 5 | 72h | H3K36me3 | No change | [10] |

| Activated CD8 T cells | 0.2 | 72h | H3K27me3 | Decreased | [11] |

| Activated CD8 T cells | 0.2 | 72h | H3K4me3 | Decreased | [11] |

| Activated CD8 T cells | 0.2 | 72h | H3K36me3 | Decreased | [11] |

Table 3: this compound-induced Gene Expression Changes

| Cell Line | This compound Concentration (µM) | Treatment Duration | Gene | Change in Expression | Reference |

| MOLM-14 (AML) | Not specified | 24h | TXNIP | Upregulated (>5-fold) | [9] |

| OCI-AML3, HL-60 (AML) | 1 | Not specified | p21 | Upregulated | |

| OCI-AML3, HL-60 (AML) | 1 | Not specified | p27 | Upregulated | |

| OCI-AML3 (AML) | 1 | Not specified | p16 | Upregulated | |

| K562 (Erythroleukemia) | 1 | 72h | SLC4A1, EPB42, ALAS2 | Upregulated | [4] |

| BGC-823 (Gastric Cancer) | 5 | 24h | Hif-1α | Downregulated | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.

SAH Hydrolase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of SAH hydrolase by quantifying the production of homocysteine.

Materials:

-

S-adenosyl-L-homocysteine (SAH)

-

Recombinant SAH hydrolase (SAHH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (50 mM, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 µM SAH and the desired concentration of this compound (or vehicle control) in 50 mM phosphate buffer (pH 8.0).

-

Initiate the reaction by adding 0.02 units of SAHase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add DTNB solution to a final concentration of 150 µM.

-

Measure the absorbance at 412 nm to quantify the amount of homocysteine produced. The molar extinction coefficient for the TNB product is 13,700 M⁻¹cm⁻¹.[12]

Western Blot for Histone Methylation

This protocol details the detection of specific histone modifications, such as H3K27me3, following this compound treatment.

Materials:

-

Cells treated with this compound or vehicle.

-

Histone extraction buffer.

-

SDS-PAGE gels (high percentage, e.g., 15%).

-

Nitrocellulose or PVDF membrane (0.2 µm pore size).

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-H3K27me3, anti-total H3).

-

HRP-conjugated secondary antibody.

-

ECL detection reagents.

Procedure:

-

Lyse this compound-treated and control cells and perform acid extraction of histones.

-

Quantify protein concentration.

-

Separate histone proteins (0.5 µg) on a high-percentage SDS-PAGE gel.[13]

-

Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.[13]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-H3K27me3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane with TBST.

-

Detect the signal using ECL reagents and an imaging system.

-

Normalize the H3K27me3 signal to the total H3 signal.

MTT Cell Viability Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells seeded in a 96-well plate.

-

This compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for the desired duration (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) for EZH2 Occupancy

ChIP is used to determine the binding of specific proteins, such as EZH2, to genomic DNA regions.

Materials:

-

Cells treated with this compound or vehicle.

-

Formaldehyde (1%).

-

Glycine (125 mM).

-

Cell lysis and nuclear lysis buffers.

-

Sonication equipment.

-

Anti-EZH2 antibody and IgG control.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

qPCR reagents and primers for target genes.

Procedure:

-

Crosslink proteins to DNA in this compound-treated and control cells with 1% formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and nuclei.

-

Shear the chromatin to fragments of 200-1000 bp by sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with anti-EZH2 antibody or IgG control overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the crosslinks by heating and treat with Proteinase K to digest proteins.

-

Purify the DNA.

-

Quantify the enrichment of target gene promoters by qPCR.

Downstream Signaling and Cellular Consequences

The epigenetic alterations induced by this compound trigger a cascade of downstream events. The reactivation of tumor suppressor genes, silenced by PRC2, contributes to the induction of apoptosis and cell cycle arrest in cancer cells.[7][15] For instance, this compound treatment has been shown to upregulate the expression of cell cycle inhibitors like p21 and p27. Furthermore, this compound can influence other signaling pathways, including the Wnt/β-catenin and Hif-1α pathways, although the mechanisms are still under investigation.[3] The pleiotropic effects of this compound underscore its potential as a multi-targeting therapeutic agent.

Conclusion

This compound represents a powerful tool for studying the role of histone methylation in various biological processes and holds promise as a therapeutic agent. Its primary mechanism of action, the inhibition of SAH hydrolase, leads to a global disruption of SAM-dependent methylation, with a significant impact on the EZH2-mediated repressive pathway. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential in drug development. A thorough understanding of its enzymatic pathway and cellular effects is paramount for designing rational and effective experimental and clinical strategies.

References

- 1. 2.12. Chromatin immunoprecipitation assays [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound inhibits Hif-1α and Wnt signalling molecules to attenuate the proliferation and invasion of BGC-823 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 8. 2.9. Chromatin immunoprecipitation (CHIP) [bio-protocol.org]

- 9. ashpublications.org [ashpublications.org]

- 10. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. docs.abcam.com [docs.abcam.com]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DZNep: Optimal Concentration and Incubation Time

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-deazaneplanocin A (DZNep), a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the depletion of the histone methyltransferase EZH2. This document outlines optimal concentrations and incubation times for various cell lines and experimental assays, along with detailed protocols for key applications.

Mechanism of Action

This compound indirectly inhibits EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting SAH hydrolase, this compound causes an accumulation of SAH, which in turn acts as a competitive inhibitor of histone methyltransferases, including EZH2.[1][2][3] This leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark for gene silencing.[1][3] The subsequent decrease in EZH2 protein levels, often through proteasomal degradation, reactivates the expression of tumor suppressor genes, inducing apoptosis and reducing cell proliferation and migration in various cancer cells.[1][2]

Signaling Pathway of this compound Action

Caption: this compound signaling pathway leading to apoptosis.

Optimal this compound Concentrations and Incubation Times

The optimal concentration and incubation time for this compound are cell-type dependent and assay-specific. Below is a summary of effective conditions reported in the literature.

| Cell Line(s) | Concentration | Incubation Time | Assay | Observed Effect |

| Chondrosarcoma (SW1353, CH2879) | 1 µM | 72 hours | Western Blot | Reduction in EZH2 and H3K27me3 levels.[1] |

| Chondrosarcoma (SW1353, CH2879) | 1 µM | 5 - 7 days | Apoptosis Assay (Flow Cytometry, PARP Cleavage) | Induction of apoptosis.[1][4] |

| B-cell Lymphoma | 0.5 - 10 µM | 72 hours | Apoptosis Assay (Annexin V/PI) | Concentration-dependent increase in apoptosis.[5] |

| B-cell Lymphoma | 5 µM | 24, 48, 72 hours | Proliferation Assay | Time-dependent inhibition of cell proliferation.[5][6] |

| Acute Myeloid Leukemia (OCI-AML3, HL-60) | 200 nM - 2.0 µM | 48 hours | Colony Formation Assay | Dose-dependent inhibition of colony growth.[2][7] |

| Acute Myeloid Leukemia (MV4-11, MOLM-14, Kasumi-1) | 0.5, 1, 5 µM | 48 hours | Apoptosis Assay (Annexin V/PI) | Significant induction of apoptosis at 5 µM.[8] |

| Pancreatic Cancer (PANC-1, MIA-PaCa-2, LPc006) | 1 - 20 µM | 72 hours | Western Blot & Viability Assay | Reduction in EZH2; IC50 of 1 µM for MIA-PaCa-2 and 0.1 µM for LPc006.[2][7] |

| Non-Small Cell Lung Cancer (NSCLC) | 0.08 - 0.24 µM | Not Specified | MTT Assay | IC50 values in this range.[3] |

| Hepatocellular Carcinoma (HepG2) | 10 µM | 72 hours | Western Blot | Reduction in EZH2 and H3K27me3 levels.[2][7] |

| Renal Tubular Epithelial (NRK-52E) | Not Specified | Time & Dose-dependent | Western Blot & Apoptosis Assay | Time and dose-dependent decrease in EZH2 and increase in apoptosis.[9] |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for this compound experiments.

Protocol 1: Western Blot for EZH2 and H3K27me3

This protocol is for determining the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.

Materials:

-

Cell culture reagents

-

This compound (dissolved in sterile water or DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-Actin or anti-Tubulin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 1 µM) for the intended duration (e.g., 72 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-15 µg) onto an SDS-PAGE gel.[5] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Histone H3 as a loading control for H3K27me3 and Actin/Tubulin for EZH2.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize EZH2 levels to the loading control (Actin/Tubulin) and H3K27me3 levels to total Histone H3.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol measures the induction of apoptosis following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with this compound (e.g., 0.5-5 µM) for the desired time (e.g., 48-72 hours).[8]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cell culture reagents

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment.

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control group. The half-maximal inhibitory concentration (IC50) can be determined by plotting viability against this compound concentration.

Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol evaluates the effect of this compound on cell migration.

Materials:

-

Cell culture reagents

-

This compound

-

6-well or 12-well plates

-

200 µL pipette tip or a wound healing insert

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a plate and grow them to full confluency.

-

Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a wound healing insert to create a more uniform gap.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the desired concentration of this compound or vehicle control.

-

Image Acquisition: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator.

-

Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.

-

Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time to quantify cell migration.

References

- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ashpublications.org [ashpublications.org]

- 9. EZH2-inhibitor this compound enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of D-Nep Stock Solutions for Cellular and In Vivo Experiments

Application Notes and Protocols for Researchers

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the S-adenosyl-L-homocysteine (SAH) hydrolase inhibitor, 3-Deazaneplanocin A (DZNep). These guidelines are intended for researchers, scientists, and drug development professionals utilizing this compound in various experimental settings.

This compound is a potent inhibitor of SAH hydrolase, which leads to the accumulation of SAH and subsequent inhibition of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2. This activity makes this compound a valuable tool for studying the role of histone methylation in gene regulation and a potential therapeutic agent in oncology and other diseases. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound (hydrochloride salt) are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 3-Deazaneplanocin A hydrochloride | [1][2] |

| CAS Number | 120964-45-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₄O₃·HCl | [1] |

| Molecular Weight | 298.73 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥97% (HPLC) | [1] |

| Solubility in DMSO | 10 mg/mL | [2] |

| Solubility in Water | up to 10 mM; 50 mg/mL (with ultrasonication) | [2] |

| Storage of Solid | -20°C | |

| Storage of Stock Solution | -20°C (stable for up to 1 month) or -80°C (for up to 2 years) | [2][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound hydrochloride (MW: 298.73 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.99 mg of this compound.

-

Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 298.73 g/mol * 1000 mg/g = 2.99 mg

-

-

Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years)[2][3].

Protocol 2: Preparation of a 10 mM this compound Stock Solution in Sterile Water or PBS

This protocol is suitable for experiments where DMSO may interfere with the biological system.

Materials:

-

This compound hydrochloride (MW: 298.73 g/mol )

-

Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Water bath sonicator (optional, but recommended)

Procedure:

-

Equilibration: Allow the vial of this compound powder to come to room temperature before opening.

-

Weighing: Weigh the desired amount of this compound into a sterile tube as described in Protocol 1. For 1 mL of a 10 mM solution, use 2.99 mg.

-

Dissolution: Add the required volume of sterile water or PBS to the this compound powder.

-

Mixing: Vortex the solution vigorously. For higher concentrations, or if dissolution is slow, sonication in a water bath for 5-10 minutes may be necessary to achieve complete dissolution[2].

-

Sterilization (Optional): If the application requires absolute sterility, the solution can be filter-sterilized using a 0.22 µm syringe filter. Ensure the filter is compatible with aqueous solutions.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month[3].

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits SAH hydrolase, leading to SAH accumulation and subsequent inhibition of methyltransferases like EZH2.

This compound Stock Solution Preparation Workflow

Caption: Workflow for the preparation of a this compound stock solution from powder to storage.

References

Application Notes and Protocols for DZNep Administration in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of 3-Deazaneplanocin A (DZNep), a potent inhibitor of histone methyltransferase, in xenograft mouse models. This document includes summaries of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

3-Deazaneplanocin A (this compound) is a carbocyclic analog of adenosine that functions as an indirect inhibitor of S-adenosyl-L-methionine-dependent methyltransferases. Its primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH.[1] This accumulation, in turn, competitively inhibits methyltransferases, with a pronounced effect on the Polycomb Repressive Complex 2 (PRC2) catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2). EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[2] In numerous cancers, EZH2 is overexpressed and plays a critical role in tumor progression, making it an attractive therapeutic target.[3][4][5] this compound has demonstrated anti-tumor activity in a variety of cancer models by inducing apoptosis, reducing cell migration, and inhibiting tumor growth.[1][6][7][8]

Data Presentation

The following tables summarize quantitative data from various studies on the administration of this compound in xenograft mouse models.

Table 1: this compound Dosage and Administration in Xenograft Models

| Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Reference |

| Acute Myeloid Leukemia | NOD/SCID | 2 mg/kg/day | Intraperitoneal (IP) | Daily | [8] |

| Chondrosarcoma | Nude | 2 mg/kg | Intraperitoneal (IP) | Three times per week | [7][9] |

| Various Cancers | NMRI | 2 mg/kg | Intraperitoneal (IP) | Three times per week | [10] |

Table 2: Effects of this compound on Tumor Growth in Xenograft Models

| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition | Key Findings | Reference |

| Acute Myeloid Leukemia | MOLM-14 | 2 mg/kg/day this compound | Significant reduction in tumor volume compared to control. | This compound treatment improved the survival time of mice. | [8] |

| Chondrosarcoma | JJ012 | 2 mg/kg this compound + 2 mg/kg Cisplatin | Combination therapy significantly reduced tumor volume. | This compound priming followed by co-treatment enhanced pro-apoptotic efficacy. | [9] |

| Breast Cancer (Tamoxifen-Resistant) | - | This compound treatment | Strongly inhibits tumor growth. | Overcomes tamoxifen resistance by inducing NSD2 degradation. | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a xenograft mouse model.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound hydrochloride (powder)

-

Sterile, phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort. For a 2 mg/kg dose in a 25g mouse, with an injection volume of 200 µL, the concentration would be 0.25 mg/mL.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the required volume of sterile PBS to the tube.

-

Vortex the solution until the this compound is completely dissolved.

-